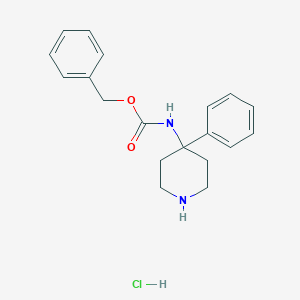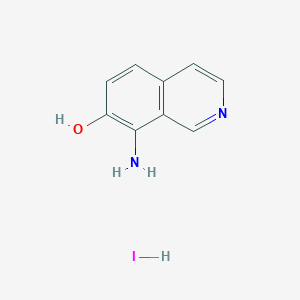
8-Aminoisoquinolin-7-ol hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-aminoisoquinolin-7-ol hydroiodide can be achieved through several routes. One common method involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst . Another approach is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . These methods provide high yields and are efficient for producing isoquinoline derivatives.
Analyse Des Réactions Chimiques
8-Aminoisoquinolin-7-ol hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include palladium, copper, and rhodium catalysts. The major products formed from these reactions are typically isoquinoline derivatives with different functional groups.
Applications De Recherche Scientifique
8-Aminoisoquinolin-7-ol hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-aminoisoquinolin-7-ol hydroiodide involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action include oxidative stress and reactive oxygen species (ROS) production, which can lead to cell death in certain types of cancer cells .
Comparaison Avec Des Composés Similaires
8-Aminoisoquinolin-7-ol hydroiodide is similar to other isoquinoline derivatives, such as isoquinoline and 8-aminoquinoline . it is unique due to its specific functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Propriétés
Formule moléculaire |
C9H9IN2O |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
8-aminoisoquinolin-7-ol;hydroiodide |
InChI |
InChI=1S/C9H8N2O.HI/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H,10H2;1H |
Clé InChI |
DBTMCWZCCKBNMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CN=C2)N)O.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


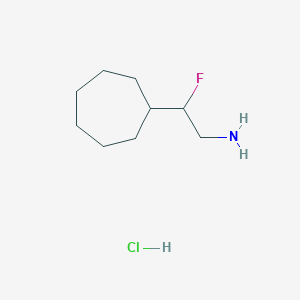

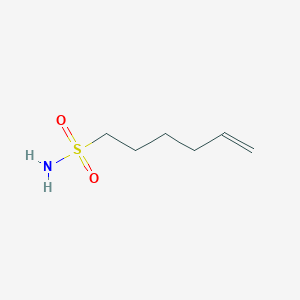

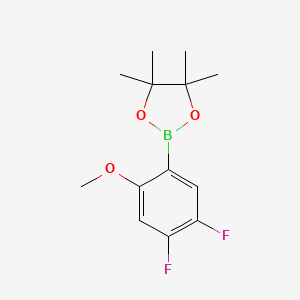
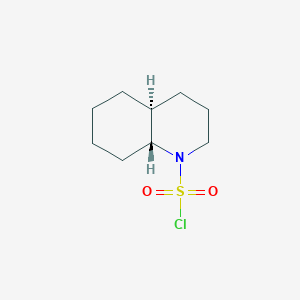
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
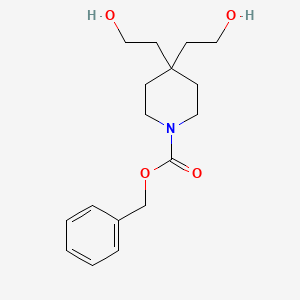
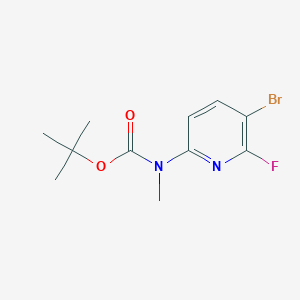
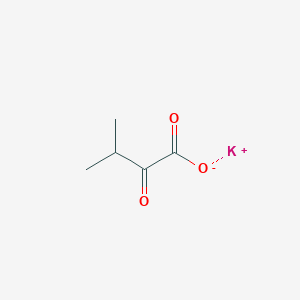
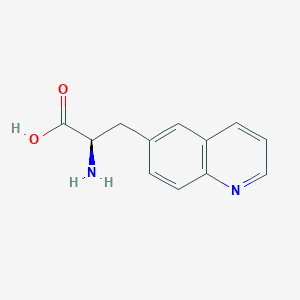
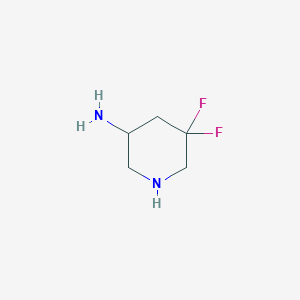
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
